PHA-767491

DNA Replication Cancer Cell Biology Cell Cycle Checkpoints

Researchers studying DNA replication initiation often find that selective Cdc7 inhibitors like XL-413 fail to recapitulate the full spectrum of PHA-767491's effects. PHA-767491 uniquely combines Cdc7 inhibition (IC50: 10 nM) with CDK9 inhibition (IC50: 34 nM), enabling concurrent suppression of origin firing and Mcl-1 downregulation. • Potently blocks DNA replication initiation-unlike XL-413-validated in cell-free assays • Synergizes with 5-FU in HCC models via Chk1/Mcl-1 suppression • Restores chemosensitivity in AML under stromal protection

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 845714-00-3
Cat. No. B1249090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-767491
CAS845714-00-3
SynonymsPHA 767491
PHA-767491
PHA767491
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3
InChIInChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16)
InChIKeyDKXHSOUZPMHNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHA-767491 Overview


PHA-767491 (CAS 845714-00-3), also referenced as CAY10572 or NMS 1116354, is a small-molecule pyrrolopyridinone compound that functions as a potent, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (CDK9) [1]. It demonstrates high inhibitory activity in cell-free assays, with IC50 values of 10 nM for Cdc7 and 34 nM for CDK9 . This dual inhibition profile targets both the initiation of DNA replication and transcriptional regulation, providing a unique mechanism of action for research applications, particularly in oncology [2].

Dual Cdc7/CDK9 inhibition – tool for DNA replication initiation and transcriptional regulation studies
ATP-competitive mechanism – suitable for cell-free and cell-based pathway assays
Reported tool compound evidence – supported by peer-reviewed replication and oncology models

PHA-767491: Why Generic Substitution Fails


The selection of PHA-767491 cannot be interchangeably replaced by other ATP-competitive kinase inhibitors or even other Cdc7 inhibitors due to its specific dual-target profile and unique downstream effects. While selective Cdc7 inhibitors like XL-413 or broad-spectrum CDK inhibitors exist, PHA-767491's combined inhibition of Cdc7 and CDK9 is essential for its potent and distinct biological outcomes, such as the efficient suppression of DNA replication initiation and the downregulation of key anti-apoptotic proteins like Mcl-1 [1]. Direct comparative studies have revealed that PHA-767491 exhibits a significantly different and more potent inhibitory profile on DNA replication initiation compared to XL-413, highlighting that even compounds within the same target class can produce vastly different experimental results [2]. Therefore, substituting PHA-767491 with a generic kinase inhibitor would compromise the specific mechanistic and phenotypic readouts required for targeted research.

Target
PHA-767491 (Dual Cdc7/CDK9 inhibitor)
Potential Substitute
Selective DDK inhibitor (e.g., XL-413)
Risk
Initiation-phase DNA replication inhibition may be weak; dual Cdc7/CDK9 engagement contributes to reported anti-proliferative and apoptotic effects not reproduced by selective DDK inhibition.
Target
PHA-767491 (Dual Cdc7/CDK9 inhibitor)
Potential Substitute
Broad-spectrum CDK inhibitor
Risk
May lack Cdc7 inhibition; Mcl-1 downregulation and replication initiation effects could be absent, altering experimental outcomes and limiting mechanistic interpretation.

PHA-767491 Procurement Evidence


Superior DNA Replication Initiation Inhibition

In a direct comparative study, PHA-767491 is a potent inhibitor of the initiation phase of DNA replication, whereas the selective Dbf4-dependent kinase (DDK) inhibitor XL-413 demonstrates weak activity [1]. This functional difference is not explained by their differential inhibition of DDK-specific MCM2 phosphorylation, which both compounds reduce [1].

Initiation Inhibition
Head-to-head
PHA-767491: potent initiation inhibition; XL-413: weak activity
Reported initiation-phase functional difference
DNA combing assay context; verify in target model
DNA Replication Cancer Cell Biology Cell Cycle Checkpoints

Synergistic Anti-Tumor Effect with 5-FU

PHA-767491 exhibits a synergistic antitumor effect when combined with the chemotherapeutic agent 5-Fluorouracil (5-FU) [1]. The combination of PHA-767491 and 5-FU resulted in significantly stronger cytotoxicity and induced marked apoptosis, characterized by increased caspase 3 activation and PARP fragmentation, compared to either agent alone [1]. In a nude mouse xenograft model of hepatocellular carcinoma (HCC), the combination therapy led to decreased Chk1 phosphorylation and increased in situ cell apoptosis in tumor tissues [1].

5-FU Synergy in HCC
Head-to-head
Synergistic apoptosis & tumor growth inhibition with 5-FU vs. either agent alone
Reported combination model-response context
HCC xenograft; requires model-specific validation
Hepatocarcinoma Combination Therapy In Vivo Efficacy

Broad-Spectrum Anti-Proliferative Activity

PHA-767491 demonstrates potent and broad-spectrum anti-proliferative activity across a diverse panel of human cancer cell lines . In a study assessing its effects on a panel of 60 cancer cell lines (NCI60), GI50 values ranged from 0.86 μM in SF-268 glioblastoma cells to 5.87 μM in K562 leukemia cells, indicating consistent activity across solid and hematologic malignancies . The compound also potently inhibited proliferation in HCC1954 and Colo-205 cells with IC50s of 0.64 µM and 1.3 µM, respectively [1].

Anti-Proliferative Profile
Class-level / Data to verify
GI50 range: 0.64–5.87 μM across NCI60 panel
Supports broad cell-panel screening
Mixed supplier & literature sources; verify per cell line
Cancer Cell Line Panel Anti-Proliferative GI50 Analysis

Kinase Selectivity Profile

PHA-767491 exhibits a well-defined selectivity profile against a panel of related kinases, which is critical for interpreting experimental results . It displays approximately 20-fold selectivity over CDK1/2 and GSK3-β, 50-fold over MK2 and CDK5, and 100-fold over PLK1 and CHK2 .

Kinase Selectivity Window
Data to verify
~20× over CDK1/2, GSK3-β; ~50× over MK2, CDK5; ~100× over PLK1, CHK2
Supports off-target interpretation
Cell-free assay context; confirm in cellular models
Kinase Selectivity Off-Target Activity Cell Signaling

Stability & Solubility Data

For reliable and reproducible research, PHA-767491 has defined stability and solubility characteristics [REFS-1, REFS-2]. The lyophilized powder is stable for up to 36 months when stored at -20°C and desiccated [1]. In DMSO, it has a tested solubility of 43 mg/mL (201.65 mM) .

Formulation Stability & Solubility
Supplier-reported
43 mg/mL in DMSO; 36 months at -20°C (lyophilized)
Supports stock preparation and long-term use
Vendor datasheet; verify per lot
Compound Formulation Solubility Stability

PHA-767491 Key Applications


DNA Replication Initiation

PHA-767491 is the optimal tool compound for studies focused on the initiation phase of DNA replication, as it has been shown to be a potent inhibitor of this specific process, unlike the selective DDK inhibitor XL-413 [1]. This makes it indispensable for dissecting the molecular mechanisms governing replicative helicase activation and origin firing.

5-FU Combination Therapy in HCC

Researchers developing novel combination therapies for hepatocellular carcinoma (HCC) should prioritize PHA-767491 due to its documented synergistic effect with 5-FU. The combination enhances apoptosis and inhibits tumor growth in xenograft models, a benefit not conferred by each agent alone, and is mechanistically linked to the suppression of Chk1 phosphorylation and Mcl-1 downregulation [2].

Overcoming Stroma-Mediated Resistance in AML

In the context of acute myeloid leukemia (AML), PHA-767491 serves as a critical research reagent for studying and overcoming microenvironment-mediated drug resistance. By repressing Mcl-1 expression via its dual Cdc7/CDK9 inhibition, PHA-767491 can restore sensitivity to chemotherapeutics and BH3-mimetics that is otherwise conferred by the bone marrow stroma [3].

CDK2-RB-E2F Transcriptional Network

PHA-767491 is uniquely suited for studies exploring the crosstalk between DNA replication control and transcriptional regulation. Beyond its effect on Cdc7, it potently decreases E2F-mediated transcription of key G1/S regulators like cyclin A2, E1, and E2, providing a chemical biology tool to dissect this pathway independently of its CDK9 inhibitory function [4].

Application
Selection Property
Validation Focus
DNA replication initiation studies
Dual Cdc7/CDK9 inhibition profile
Initiation-phase functional readouts
HCC combination research
5-FU combination-response profile
Apoptosis & tumor growth endpoints in xenograft models
AML drug-resistance research
Mcl-1 repression via dual Cdc7/CDK9 inhibition
Stroma-mediated resistance models
CDK2-RB-E2F transcriptional crosstalk studies
E2F-mediated transcription modulation
G1/S cell-cycle transcriptional readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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